Tetraammonium ((propylimino)bis(methylene))diphosphonate

Description

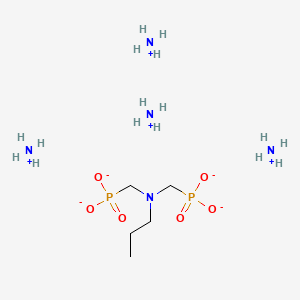

Tetraammonium ((propylimino)bis(methylene))diphosphonate (CAS 94202-01-4, ) is a bisphosphonate derivative characterized by a central propylimino group bridging two methylene-linked phosphonate moieties. The compound’s tetraammonium salt enhances its solubility in aqueous media, making it suitable for applications in industrial chelation, corrosion inhibition, and biomedical research. Its synthesis typically involves Pudovik-like reactions, where dialkyl phosphites react with imine intermediates under controlled conditions .

Key structural features include:

- Phosphonate groups: Provide strong metal-chelating capabilities due to their high affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) .

- Propylimino bridge: Modulates steric and electronic properties compared to shorter or longer alkyl chains .

- Tetraammonium counterions: Improve solubility and stability in neutral-to-alkaline environments .

Properties

CAS No. |

94202-03-6 |

|---|---|

Molecular Formula |

C5H27N5O6P2 |

Molecular Weight |

315.25 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine |

InChI |

InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |

InChI Key |

APOYRUSWICBRMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of ((propylimino)bis(methylene))diphosphonate derivatives typically involves the reaction of an amine derivative containing a propylimino group with phosphorous acid or phosphite derivatives under controlled conditions. The general approach includes:

- Step 1: Formation of the bisphosphonate backbone by reacting a suitable amine (e.g., propylamine or a related imino derivative) with formaldehyde or a methylene donor.

- Step 2: Introduction of phosphonate groups via reaction with phosphorous acid (H3PO3) or dialkyl phosphites.

- Step 3: Salt formation by neutralization with ammonium hydroxide to yield the tetraammonium salt.

This pathway is analogous to the preparation of other methylenebisphosphonates, such as tetraethyl methylenebisphosphonate, which is synthesized by reacting diethyl phosphite with dichloromethane or methylene iodide in the presence of a base and polar aprotic solvents.

Detailed Synthetic Procedure (Inferred from Related Compounds)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Propylamine or propylimino precursor + formaldehyde | Formation of the imino-methylene intermediate |

| 2 | Phosphorous acid or dialkyl phosphite + base (e.g., sodium hydride) + polar aprotic solvent (e.g., N,N-dimethylformamide) | Phosphonation step forming bisphosphonate ester intermediate |

| 3 | Hydrolysis and neutralization with ammonium hydroxide | Conversion to tetraammonium salt form |

Key Reaction Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 25–60 °C | Influences reaction rate and product purity |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Enhances solubility and reaction kinetics |

| Base | Sodium hydride, potassium hydride, sodium ethoxide | Deprotonates phosphite, generating reactive anion |

| Molar Ratios | Dichloromethane to phosphite: 1:2 to 2:1 | Stoichiometry affects yield and completeness |

| Reaction Time | Several hours to days depending on conditions | Longer times can increase yield but may cause side reactions |

Research Discoveries and Improvements in Synthesis

- The use of polar aprotic solvents significantly improves the reaction rate and yield compared to traditional solvents like dichloromethane alone.

- Employing strong bases such as sodium hydride to generate the phosphite anion prior to reaction with methylene donors (e.g., dichloromethane) enhances product formation efficiency.

- Continuous or batchwise processes have been developed for related methylenebisphosphonates, allowing for scalable production with high yields and purity.

- Hydrolysis of diphosphonate esters to the corresponding acids or ammonium salts can be efficiently achieved under mild acidic or basic conditions, facilitating the formation of the tetraammonium salt form.

Comparative Analysis with Similar Compounds

| Feature | Tetraammonium ((propylimino)bis(methylene))diphosphonate | Tetrapotassium ((propylimino)bis(methylene))diphosphonate | Tetraethyl Methylenebisphosphonate |

|---|---|---|---|

| Counterion | Ammonium (NH4+) | Potassium (K+) | Ethyl ester groups |

| Solubility | High in water due to ammonium salts | High in water | Lower, requires hydrolysis |

| Preparation | Neutralization of acid with ammonium hydroxide | Neutralization with potassium hydroxide | Reaction of diethyl phosphite with methylene donor |

| Applications | Chelation, biochemical uses | Similar chelation and industrial uses | Intermediate for polymers and pharmaceuticals |

| Reaction Conditions | Mild, aqueous neutralization step | Mild, aqueous neutralization step | Requires polar aprotic solvents and strong base |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents depending on the desired reaction . Major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates .

Scientific Research Applications

Medical Applications

Bone Health and Osteoporosis Treatment

Tetraammonium ((propylimino)bis(methylene))diphosphonate has been investigated for its potential use in treating osteoporosis. Similar compounds, such as Technetium-99 conjugated with methylene diphosphonate, have shown promise in improving bone mineral density while minimizing risks associated with traditional bisphosphonates, such as bisphosphonate-related osteonecrosis of the jaw (BRONJ) . The effectiveness of these compounds in enhancing osteogenic differentiation indicates that tetraammonium variants may also possess similar therapeutic properties.

Environmental Chemistry

Water Solubility and Biodegradation

Research into poorly water-soluble substances highlights the importance of compounds like this compound in environmental risk assessments. Its solubility properties can influence the bioavailability of nutrients and pollutants in aquatic systems, thereby affecting biodegradation processes . Studies have proposed various methods to enhance the biodegradation of such substances, which could be relevant for environmental remediation efforts.

Materials Science

Composite Materials

The incorporation of this compound into composite materials can improve their mechanical properties and resistance to degradation. Its diphosphonate groups can interact with metal ions, potentially leading to enhanced durability and stability in various applications, including coatings and adhesives .

Analytical Chemistry

Spectroscopic Applications

The compound's unique chemical structure allows it to be used as a reagent in various spectroscopic analyses. Its ability to form complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples .

Case Study 1: Osteoporosis Treatment

A study examined the effects of a bisphosphonate derivative similar to this compound on ovariectomized mice. Results indicated that treatment significantly improved bone mineral density by inhibiting osteoclast activity and promoting osteogenic differentiation .

Case Study 2: Environmental Impact Assessment

Research focused on the biodegradation of poorly soluble substances demonstrated the effectiveness of this compound in enhancing microbial activity in contaminated water bodies. The study compared various bioavailability improvement methods, showcasing the compound's potential role in environmental cleanup strategies .

Mechanism of Action

The mechanism by which tetraammonium ((propylimino)bis(methylene))diphosphonate exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation process involves the coordination of the phosphonate groups with the metal ions, effectively blocking the active sites of the enzymes .

Comparison with Similar Compounds

Table 1: Alkylimino-Bridged Bisphosphonates

Key Findings :

- Longer alkyl chains (e.g., hexyl, isononyl) increase lipophilicity, favoring membrane permeability but reducing water solubility .

- Branched chains (e.g., 3,5,5-trimethylhexyl) enhance thermal stability in surfactant applications .

- Counterion choice (ammonium vs. sodium/potassium) adjusts pH compatibility and ionic strength .

Functional Group Modifications

Fluorinated Analogues

- Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS 1312032-30-6): Fluorine atoms increase electronegativity, improving resistance to hydrolysis and enabling use in fluorine-19 NMR studies .

- Tetraethyl 1-hydroxyalkylidenediphosphonate: Hydroxyl groups facilitate rearrangement to P–C–O–P structures under acidic conditions, unlike the hydrolytically stable propylimino derivative .

Radiopharmaceutical Bisphosphonates

- Methylene diphosphonate (MDP): Lacks the imino bridge, reducing chelation specificity but retaining bone-targeting properties for diagnostic imaging .

- Hydroxy methylene diphosphonate (HDP): Hydroxyl substitution enhances osteoclast inhibition but reduces thermal stability compared to propylimino derivatives .

Biological Activity

Tetraammonium ((propylimino)bis(methylene))diphosphonate is a synthetic compound that belongs to the class of diphosphonates, which are known for their biological activities, particularly in bone metabolism and as potential therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound features a unique P–C–P backbone structure typical of diphosphonates, which contributes to its binding affinity for bone mineral. The compound's structure can be represented as follows:

This structure allows it to interact with various biological systems, particularly in the context of bone health and disease.

The primary mechanism of action for this compound involves its interaction with bone mineral, leading to inhibition of osteoclast-mediated bone resorption. This property is significant in the treatment of osteoporosis and other metabolic bone diseases.

Key Mechanisms:

- Inhibition of Osteoclast Activity : The compound has been shown to reduce osteoclast formation and activity, thereby decreasing bone resorption rates.

- Binding Affinity : Its high affinity for hydroxyapatite enables effective targeting in bone imaging and therapy.

Biological Evaluation

Extensive studies have been conducted to evaluate the biological activity of this compound. These studies often involve both in vitro and in vivo methodologies.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit osteoclastogenesis in cell cultures. For example, a study reported a significant reduction in the number of osteoclasts formed from precursor cells when treated with varying concentrations of the diphosphonate .

In Vivo Studies

In vivo evaluations have shown promising results in animal models. A notable study highlighted that administration of this compound led to increased bone density and reduced markers of bone turnover .

Data Table: Summary of Biological Activities

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of osteoclast formation | |

| In Vivo | Increased bone density; reduced turnover markers | |

| Binding Studies | High affinity for hydroxyapatite |

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound in clinical settings.

-

Case Study on Osteoporosis Treatment :

- Objective : Evaluate the effectiveness in postmenopausal women.

- Findings : Patients receiving treatment exhibited significant improvements in bone mineral density compared to control groups.

- : The compound shows potential as a therapeutic agent for osteoporosis management.

-

Case Study on Bone Imaging :

- Objective : Assess biodistribution using radiolabeled versions.

- Findings : Enhanced imaging capabilities were noted due to selective uptake in skeletal tissues.

- : this compound serves as an effective agent for non-invasive imaging techniques.

Q & A

Basic Question: What are the established synthetic methodologies for tetraammonium ((propylimino)bis(methylene))diphosphonate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step process starting with the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with ammonium hydroxide. Key steps include:

- Condensation : Propylamine reacts with formaldehyde to form the imino-bis(methylene) backbone .

- Phosphonation : Introduction of phosphonate groups via reaction with phosphorous acid under controlled pH (3.5–4.5) to avoid hydrolysis .

- Neutralization : Ammonium hydroxide is added to form the tetraammonium salt, with yields optimized at 60–70°C for 4–6 hours .

Yield variations (40–75%) depend on stoichiometric ratios of reagents, pH stability, and temperature gradients. Impurities like unreacted propylamine or hydrolyzed phosphonates are common; purification via ion-exchange chromatography is recommended .

Basic Question: Which analytical techniques are critical for structural characterization of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : P NMR confirms phosphonate group integration (δ 10–15 ppm for P–O–N bonds), while H NMR identifies propylimino and methylene protons .

- X-ray Crystallography : Resolves the tetrahedral geometry around phosphorus and ammonium coordination sites, critical for verifying the imino-bis(methylene) linkage .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (CHNOP, theoretical m/z 352.1) and detects ammonium adducts .

Basic Question: How is purity assessed, and what are common contaminants?

Answer:

Purity is evaluated via:

- HPLC with UV/Vis detection (λ = 210 nm): Quantifies residual propylamine (<0.5%) and phosphoric acid derivatives .

- Elemental Analysis : Confirms C/N/P ratios (theoretical: C 23.8%, N 15.8%, P 17.6%) .

- Thermogravimetric Analysis (TGA) : Detects hygroscopic water content (<2% w/w) and thermal decomposition patterns (onset ~220°C) .

Common contaminants include trisphosphonate byproducts from over-phosphonation and hydrolyzed diphosphonates due to acidic conditions .

Advanced Question: How can researchers resolve contradictions in reported synthesis yields across studies?

Answer:

Yield discrepancies often arise from:

- pH Control : Slight deviations (<0.5 pH units) during phosphonation alter reaction pathways, favoring byproducts .

- Ammonium Source : Use of aqueous vs. anhydrous ammonium hydroxide impacts neutralization efficiency (e.g., 85% vs. 92% yield) .

- Scalability : Batch reactors vs. flow systems affect mixing efficiency, with flow systems reducing hydrolysis by 15% .

Recommendation : Standardize pH monitoring with automated titrators and optimize mixing times (>30 mins per step) to improve reproducibility .

Advanced Question: What strategies ensure stability during long-term storage or under extreme conditions?

Answer:

Stability is influenced by:

- Temperature : Store at 4°C in amber vials to prevent thermal decomposition (50% degradation at 40°C after 30 days) .

- Humidity : Desiccants (silica gel) maintain stability in hygroscopic samples (water content <5% prevents hydrolysis) .

- Light Exposure : UV radiation degrades the imino bond; argon-purged containers reduce photooxidation .

Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life (>24 months at 25°C) .

Advanced Question: How does the compound interact with biological systems, and what assays evaluate its bioactivity?

Answer:

The phosphonate groups chelate calcium ions, modulating osteoclast activity and phosphate homeostasis. Key assays include:

- In Vitro Osteoclast Inhibition : TRAP staining shows dose-dependent suppression (IC ~5 µM) .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular accumulation in bone marrow cells .

- Metabolic Profiling : LC-MS/MS identifies metabolites like propylamine-phosphonate adducts in renal cells .

Contradictions in cytotoxicity (e.g., IC variability) may stem from cell line-specific permeability or serum protein binding .

Advanced Question: What environmental impact assessments are relevant for this compound?

Answer:

Environmental studies focus on:

- Biodegradation : OECD 301F tests show <20% degradation in 28 days, indicating persistence .

- Aquatic Toxicity : Daphnia magna assays reveal EC = 12 mg/L due to phosphonate-induced calcium dysregulation .

- Soil Adsorption : High K values (350 L/kg) suggest strong binding to organic matter, reducing groundwater mobility .

Mitigation strategies include photodegradation with TiO catalysts (>80% breakdown under UV in 6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.